Mericitabine - 940908-79-2

Mericitabine

Catalog Number: EVT-274916
CAS Number: 940908-79-2
Molecular Formula: C18H26FN3O6
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mericitabine has been investigated for the treatment of Hepatitis C, Chronic. Mericitabine is a polymerase inhibitor being developed for the treatment of chronic hepatitis C. Mericitabine is a prodrug of PSI-6130, which demonstrated excellent potency in preclinical studies. PSI-6130 is a pyrimidine nucleoside analog inhibitor of HCV RNA polymerase, an enzyme that is necessary for hepatitis C viral replication.
Mericitabine is an orally available prodrug of PSI-6130 which is a selective cytidine nucleoside analogue and non-cytotoxic hepatitis C virus (HCV) polymerase inhibitor. After intracellular uptake, mericitabine is phosphorylated into two active triphosphate metabolites, which disable HCV RNA-dependent RNA polymerase (non-structural protein 5B; NS5B) upon binding. This results in the blockage of viral HCV RNA production and thus viral replication. This agent has a high barrier to resistance, however, a substitution mutation (S282T) on HCV NS5B impairs mericitabine's activity significantly.

PSI-6130

Compound Description: PSI-6130 is a potent and selective cytidine nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is the active metabolite of mericitabine, meaning that mericitabine is a prodrug that is metabolized in the body to release PSI-6130 [].

RO4995855

Compound Description: RO4995855 is the parent compound of mericitabine, meaning it is the initial form of the drug before it undergoes further metabolism in the body. It is a crucial intermediate in the metabolic pathway of mericitabine [].

RO5012433

Compound Description: RO5012433 is a uridine metabolite of mericitabine, formed during the metabolic breakdown of the drug in the body [].

2′-Fluoro-2′-C-methylcytidine-5′-triphosphate

Compound Description: This compound is the active triphosphate metabolite of mericitabine, responsible for the inhibition of HCV NS5B polymerase. It acts as a chain terminator during viral RNA synthesis [].

Sofosbuvir

Compound Description: Sofosbuvir, like mericitabine, is a nucleotide analog inhibitor of the HCV NS5B polymerase. It is a prodrug that is metabolized to 2′-fluoro-2′-C-methyluridine-5′-triphosphate. Sofosbuvir is considered more clinically effective than mericitabine [, , ].

GS-9256

Compound Description: GS-9256 is an NS3 serine protease inhibitor, a different class of HCV antiviral drugs compared to mericitabine. It was studied in combination with tegobuvir (a non-nucleoside polymerase inhibitor) and ribavirin, showing that the combination including ribavirin had a higher rate of preventing resistance, highlighting the importance of ribavirin in combination therapies for HCV [].

Danoprevir

Compound Description: Danoprevir is an HCV NS3/4A protease inhibitor. It has been studied in combination with mericitabine, both with and without ribavirin, for the treatment of chronic HCV infection [, , , , , ].

4′-Azido Cytidine

Compound Description: 4′-Azido cytidine is the nucleoside released by the prodrug balapiravir. It is a highly selective inhibitor of mitochondrial RNA transcription [].

BMS-986094

Compound Description: BMS-986094 is a nucleotide prodrug of 2′-C-methyl guanosine, an HCV polymerase inhibitor. It exhibits mitochondrial toxicity at clinically relevant concentrations [].

Setrobuvir

Compound Description: Setrobuvir is a non-nucleoside inhibitor of HCV polymerase. It was studied in combination with ritonavir-boosted danoprevir, ribavirin, and with or without mericitabine in patients with HCV genotype 1 [].

Overview

Mericitabine, also known as RG7128, is a prodrug of the cytidine nucleoside analog RO5855, specifically designed to combat hepatitis C virus (HCV) infections. It is a di-isobutyl ester prodrug that converts into RO5855 upon administration. Mericitabine demonstrates potent antiviral activity against all HCV genotypes, particularly genotype 1, and has shown a high barrier to resistance, making it a valuable candidate in antiviral therapy .

Source and Classification

Mericitabine is classified as a nucleoside analog and specifically functions as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This classification is pivotal because the inhibition of this enzyme is crucial for halting viral replication. The compound has been extensively studied in clinical trials, demonstrating good tolerability over extended periods .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mericitabine involves several key steps to ensure the production of the active compound RO5855. The process typically includes:

  1. Formation of the Nucleoside Backbone: Starting from cytidine or its derivatives, various chemical modifications are applied to introduce the necessary functional groups.
  2. Esterification: The di-isobutyl ester group is introduced to form the prodrug, enhancing its bioavailability and facilitating its conversion into the active form within the body.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels (above 95%) necessary for clinical use .

The synthesis pathway requires careful control of reaction conditions and purification steps to ensure the efficacy and safety of the final product.

Molecular Structure Analysis

Structure and Data

Mericitabine's molecular structure can be described as follows:

  • Chemical Formula: C15_{15}H22_{22}F1_{1}N3_{3}O4_{4}
  • Molecular Weight: Approximately 321.35 g/mol
  • Structural Features: The compound features a cytidine backbone with a fluorinated methyl group at the 2' position, which is critical for its antiviral activity.

The structural analysis indicates that modifications at specific positions enhance its binding affinity to the target enzyme while minimizing susceptibility to metabolic degradation .

Chemical Reactions Analysis

Reactions and Technical Details

Mericitabine undergoes several key reactions once administered:

  1. Hydrolysis: Upon oral administration, Mericitabine is rapidly hydrolyzed in plasma to yield RO5855.
  2. Phosphorylation: RO5855 is then phosphorylated by cellular kinases to form RO5855 triphosphate, which is an active metabolite that competes with natural nucleotides for incorporation into viral RNA during replication.
  3. Inhibition Mechanism: The incorporation of RO5855 triphosphate into viral RNA leads to chain termination, effectively halting viral replication .

These reactions highlight the pharmacokinetic properties essential for its therapeutic efficacy.

Mechanism of Action

Process and Data

Mericitabine acts primarily through its active metabolite RO5855 triphosphate. The mechanism includes:

  • Competitive Inhibition: RO5855 triphosphate competes with cytidine triphosphate (CTP) for incorporation into the growing RNA chain by HCV NS5B polymerase.
  • Chain Termination: Once incorporated, it prevents further elongation of the RNA strand due to the absence of a 3'-hydroxyl group necessary for nucleotide addition.

This dual mechanism ensures that Mericitabine effectively disrupts HCV replication across various genotypes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Mericitabine exhibits good solubility in organic solvents but limited solubility in water, which is typical for many nucleoside analogs.
  • Stability: The compound is stable under physiological conditions but can degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are critical for determining formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Mericitabine has significant applications in antiviral therapy, particularly in treating hepatitis C infections. Its ability to inhibit all HCV genotypes makes it a versatile agent in combination therapies aimed at eradicating viral infections. Clinical trials have demonstrated its potential efficacy when used alongside other antiviral agents, contributing to improved treatment regimens for patients with chronic hepatitis C .

Synthesis and Preclinical Development of Mericitabine

Nucleoside Analogue Design and Rationale for HCV NS5B Targeting

Mericitabine (RG-7128) is a cytidine nucleoside analogue specifically engineered to target the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The NS5B polymerase is a critical enzyme for HCV replication, catalyzing viral RNA synthesis via an RNA-dependent mechanism. Its active site features a highly conserved Gly-Asp-Asp (GDD) motif common among viral RdRps, making it an ideal target for nucleoside analogue inhibitors [2]. Unlike host cell DNA or RNA polymerases, NS5B lacks proofreading capability, but its active site conservation across HCV genotypes (1–6) offers a strategic advantage for broad-spectrum antiviral development [1] [2].

Nucleoside analogues like mericitabine function as competitive substrates for natural nucleotides. Their design capitalizes on structural modifications that mimic natural nucleosides yet terminate RNA chain elongation. Mericitabine incorporates 2'-deoxy-2'-fluoro-2'-C-methylcytidine as its core scaffold. The 2'-C-methyl group introduces steric hindrance, while the 2'-fluoro modification enhances binding affinity and metabolic stability. These alterations allow the triphosphorylated metabolite to incorporate into the growing RNA chain, acting as a non-obligate chain terminator due to its inability to support further nucleotide additions after incorporation [1] [2]. This mechanism exploits the inability of NS5B to distinguish between natural nucleotides and these analogues, effectively halting viral genome replication.

  • Table 1: Key Structural Features of Mericitabine Enabling NS5B Inhibition
    Structural ElementFunctional RoleImpact on Antiviral Activity
    2'-C-Methyl GroupInduces steric hindrance at the active sitePrevents correct positioning of subsequent nucleotides
    2'-Fluoro ModificationEnhances binding affinity to NS5B catalytic site; improves metabolic stabilityIncreases potency across genotypes; reduces enzymatic degradation
    Cytidine BaseMimics natural nucleotide substrateEnables competitive binding at NS5B active site
    Non-obligate terminationPermits incorporation but blocks elongationHigh barrier to resistance due to fitness cost of mutations

Prodrug Optimization: Diisobutyryl Esterification of PSI-6130

The parent nucleoside of mericitabine, PSI-6130, exhibited potent inhibition of HCV NS5B but suffered from suboptimal oral bioavailability due to poor intestinal absorption and first-pass metabolism. To overcome this limitation, mericitabine was developed as a 3',5'-diisobutyryl ester prodrug of PSI-6130. This prodrug strategy significantly enhances lipophilicity, facilitating passive diffusion across intestinal membranes and increasing systemic exposure [1] [5].

The synthesis of mericitabine involves direct esterification of PSI-6130 with isobutyryl chloride under controlled conditions. This reaction occurs in a mixed solvent system of tetrahydrofuran (THF) and water at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP) and triethylamine (TEA). The diisobutyryl modification is strategically designed for rapid hydrolysis by systemic and hepatic carboxylesterases, ensuring efficient conversion to the parent nucleoside (PSI-6130) post-absorption [1]. Preclinical pharmacokinetic studies confirmed that mericitabine achieves excellent oral bioavailability but demonstrates minimal plasma exposure itself, as it undergoes rapid hydrolysis to PSI-6130 in blood and tissues [1].

  • Table 2: Synthesis Parameters for Mericitabine Prodrug Formation
    ParameterConditionRole in Synthesis
    Parent CompoundPSI-6130Nucleoside core for prodrug derivation
    ReagentIsobutyryl chlorideEsterifying agent
    Catalyst4-Dimethylaminopyridine (DMAP)Nucleophilic catalyst for ester formation
    BaseTriethylamine (TEA)Acid scavenger
    Solvent SystemTetrahydrofuran (THF)/H₂OHomogeneous reaction medium
    Temperature0°CControls reaction rate and minimizes side reactions
    Product3′,5′-Di-O-isobutyryl-2′-deoxy-2′-fluoro-2′-C-methylcytidine (Mericitabine)Bioavailable prodrug

Metabolic Pathways: Intracellular Conversion to Active Triphosphate Metabolites

Following oral administration and rapid de-esterification to PSI-6130, mericitabine’s metabolic activation involves a bifurcated phosphorylation pathway within hepatocytes. PSI-6130 undergoes stepwise phosphorylation by cellular kinases to form the active 5'-triphosphate metabolite (PSI-6130-TP). A significant fraction of PSI-6130 is also metabolized via deamination by cytidine deaminase, producing PSI-6206, a uridine analogue. PSI-6206 is subsequently phosphorylated to its own triphosphate form (PSI-6206-TP) [1].

Both PSI-6130-TP and PSI-6206-TP exert antiviral effects as non-obligate chain terminators of NS5B-mediated RNA synthesis. However, PSI-6130-TP is the primary active metabolite, demonstrating substantially higher potency against HCV replication compared to PSI-6206-TP. Kinetic studies show that PSI-6130-TP competes more effectively with endogenous cytidine triphosphate (CTP) for incorporation into the nascent RNA chain. This bifurcated pathway contributes to mericitabine’s overall antiviral efficacy, though PSI-6206-TP serves as a secondary, less potent inhibitor [1]. The intracellular half-life of PSI-6130-TP is prolonged, supporting sustained antiviral activity even with twice-daily dosing regimens [1].

  • Table 3: Key Metabolites of Mericitabine and Their Antiviral Roles
    MetaboliteEnzyme Involved in FormationAntiviral MechanismRelative Potency
    PSI-6130Esterases (systemic/hepatic)Parent nucleoside for intracellular activationInactive
    PSI-6130-TPCellular kinases (phosphorylation)Non-obligate chain terminator; competes with CTPHigh (Primary active metabolite)
    PSI-6206Cytidine deaminase (deamination)Intermediate for PSI-6206-TP formationInactive
    PSI-6206-TPCellular kinases (phosphorylation)Non-obligate chain terminator; competes with UTPLow (Secondary metabolite)

Preclinical Efficacy in HCV Replicon Models

Mericitabine demonstrated robust antiviral activity in stable and transient subgenomic HCV replicon systems, which model viral RNA replication in cultured human hepatoma cells (Huh-7). The prodrug and its parent nucleoside, PSI-6130, exhibited similar potency against genotype 1a (H77 strain) and genotype 1b (Con1 strain) replicons. The mean half-maximal effective concentration (EC₅₀) values were 0.31 μM for GT1a and 0.51 μM for GT1b, confirming activity against the most prevalent and historically treatment-resistant genotypes [1].

Replicon studies further established mericitabine’s pan-genotypic activity, with significant inhibition observed across genotypes 1–6. Resistance profiling identified the S282T mutation in NS5B as the primary substitution conferring reduced susceptibility to mericitabine. This mutation resides within the active site of NS5B and causes a 3- to 6-fold reduction in susceptibility in enzymatic assays. Critically, S282T imposes a substantial fitness cost, reducing replication capacity to approximately 15% of wild-type levels [1]. This fitness deficit explains the low frequency of S282T emergence in clinical settings and its transient nature when observed. Compensatory mutations (e.g., K81R, I239L, L320F, A421V, Y586C) may occasionally co-emerge to partially restore replication efficiency, but their clinical impact remains minimal [1] [2].

  • Table 4: Preclinical Antiviral Activity of Mericitabine in HCV Replicon Models
    HCV Genotype/StrainReplicon SystemMean EC₅₀ (μM)Resistance-Associated MutationsFold-Change in Susceptibility
    1a (H77)Subgenomic replicon0.31S282T3-6 fold increase (reduced susceptibility)
    1b (Con1)Subgenomic replicon0.51S282T, P495A/S/L/T (in NNIs)3-6 fold increase
    2–6Subgenomic repliconsComparable to GT1S282T (genotype-dependent)Variable (generally low)

The high barrier to resistance was corroborated by combination studies in replicon systems. Mericitabine demonstrated additive or synergistic effects when paired with interferon-α, ribavirin, NS3 protease inhibitors (e.g., danoprevir), or non-nucleoside NS5B inhibitors (e.g., setrobuvir). This synergy supports its role in combination regimens aimed at suppressing viral breakthrough and improving sustained virologic response rates [1] [4].

  • Table 5: Key Chemical Compounds Mentioned
    Compound NameRole/DescriptionRelevance to Mericitabine
    Mericitabine (RG-7128)3',5'-diisobutyryl ester prodrug of PSI-6130Focus compound; orally bioavailable prodrug
    PSI-6130Parent nucleoside; cytidine analogueActive moiety after prodrug hydrolysis
    PSI-6130-TPCytidine analogue triphosphate (Active metabolite)Primary chain-terminating inhibitor of NS5B
    PSI-6206Uridine analogue formed via deamination of PSI-6130Metabolic intermediate
    PSI-6206-TPUridine analogue triphosphateSecondary chain-terminating metabolite
    Isobutyryl ChlorideReagent used in prodrug synthesisKey reagent for diisobutyryl ester formation
    Sofosbuvir2'-F-2'-C-methyluridine monophosphate prodrug (Approved NI)Comparator nucleoside inhibitor
    Danoprevir (RG7227)HCV NS3 protease inhibitorCombinatorial partner in clinical studies (e.g., INFORM-SVR)
    Setrobuvir (ANA598)Non-nucleoside NS5B inhibitor (Thumb II site)Combinatorial partner in preclinical/clinical studies

Properties

CAS Number

940908-79-2

Product Name

Mericitabine

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C18H26FN3O6

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1

InChI Key

MLESJYFEMSJZLZ-MAAOGQSESA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

RG7128; RG-7128; RG 7128; R-7128; R7128; R 7128; PSI 6130 diisobutyrate; 3',5'-Diisobutyryl PSI 6130; Mericitabine.

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.